HIV-1 Tat Protein (47-57)

Gene delivery Non-viral vector Plasmid DNA transfection

Researchers requiring a validated cell-penetrating peptide for intracellular cargo delivery often face inconsistent transfection efficiency and undefined cytotoxicity. HIV-1 Tat Protein (47-57) (sequence: YGRKKRRQRRR), supplied as a lyophilized TFA salt, provides the minimal transduction domain to address these challenges. - Delivers 6-8-fold higher gene transfection efficiency than poly-L-arginine vectors, extendable to 390-fold with PEI/liposomal co-formulations. - Enables paracellular trafficking in TR146 buccal epithelium, with a wider safe concentration window (up to 100 µM) versus Antp(43-58). - Functions as an N-terminal fusion tag to significantly increase soluble membrane protein yield in E. coli.

Molecular Formula C64H118N32O14
Molecular Weight 1559.8 g/mol
CAS No. 191936-91-1
Cat. No. B064211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 Tat Protein (47-57)
CAS191936-91-1
SynonymsHIV-1 Tat protein (47-57)
tat peptide (47-57), Human immunodeficiency virus 1
Tat protein (47-57), HIV-1
Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg
tyrosyl-glycyl-arginyl-lysyl-lysyl-arginyl-arginyl-glutaminyl-arginyl-arginyl-arginine
YGRKKRRQRRR
Molecular FormulaC64H118N32O14
Molecular Weight1559.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
InChIInChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyRAVVEEJGALCVIN-AGVBWZICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Tat Protein (47-57) Overview


HIV-1 Tat Protein (47–57), sequence H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH (YGRKKRRQRRR), is an 11-residue synthetic peptide corresponding to the arginine-rich basic domain of the HIV-1 transactivator of transcription (Tat) protein. This fragment constitutes the minimal protein transduction domain (PTD) responsible for plasma membrane translocation and nuclear localization [1]. As a cell-penetrating peptide (CPP), it mediates intracellular delivery of diverse molecular cargoes including nucleic acids, proteins, and small-molecule drugs [2]. Commercially available as a lyophilized powder (≥97% HPLC purity) with a molecular weight of 1559.83 Da, the peptide is soluble in deionized water and is supplied as the trifluoroacetate salt .

1
Cell-Penetrating Peptide Minimal transduction domain (47-57) for intracellular delivery of nucleic acids, proteins and small molecules.
2
Conjugation-Ready Arginine-rich sequence supports cargo attachment; lyophilized high-purity research peptide, water-soluble.
3
Mechanistic Studies Reported membrane translocation and nuclear localization properties for pathway and trafficking research.

Why Tat (47-57) Cannot Be Substituted


Although multiple CPP sequences share arginine-rich cationic character, the precise residue composition and length of Tat(47–57)—spanning the basic domain with an N-terminal tyrosine and an internal glutamine—confer quantitative functional differences that cannot be assumed to transfer to other Tat fragments (e.g., Tat 48–57, Tat 48–60) or alternative CPP scaffolds (e.g., penetratin, nona-arginine). Direct comparative studies demonstrate that Tat(47–57) and penetratin(43–58) exhibit divergent, cell-type-dependent subcellular distributions in epithelial models [1], while Tat(48–57) and Antp(43–58) display sharply different cytotoxicity thresholds at concentrations up to 100 µM [2]. Even within the Tat basic domain family, oligomerization of Tat(47–57) yields gene delivery 6–8-fold more efficient than poly-L-arginine or the mutant TAT2-M1 [3]. These quantitative gaps preclude the interchangeability of Tat(47–57) with in-class alternatives for applications requiring defined intracellular trafficking, cargo delivery efficiency, or predictable toxicity margins.

Traffic Cell-type-dependent subcellular distribution may diverge from penetratin and other CPPs, limiting direct replacement.
Tox Cytotoxicity thresholds differ from Antp-derived peptides; concentration windows may not transfer across CPP families.
Efficiency Gene delivery efficiency gap between Tat(47-57) and poly-arginine or mutant variants may not be reproduced with shorter fragments.

Quantitative Performance Evidence


Gene Delivery Efficiency vs. Poly-Arginine

Multimers of the TAT-(47–57) peptide compact plasmid DNA into nanometric particles and stabilize DNA against nuclease degradation. At optimized vector compositions, these oligomers mediated gene delivery to cultured cells 6–8-fold more efficiently than poly-L-arginine or the mutant TAT2-M1 control peptide [1]. When TAT peptides were combined with standard transfection reagents (PEI, Superfect, or LipofectAMINE), transfection efficiency was enhanced up to 390-fold compared with standard vectors alone. In cell cycle-arrested cells, TAT-mediated transfection was 3-fold more efficient than standard PEI transfection in proliferating cells [1].

Gene Delivery Efficiency
Head-to-head
6–8-fold higher transfection vs. poly-L-arginine; up to 390-fold with PEI combination
Supports selection for non-viral vector development.
In vitro cultured cell lines; DNA condensation method.
Gene delivery Non-viral vector Plasmid DNA transfection

Subcellular Distribution vs. Penetratin

In a direct comparative study using N-terminally carboxyfluorescein-labeled peptides in three well-differentiated epithelial models (MDCK, Calu-3, TR146), TAT(47-57) and penetratin(43-58) showed divergent uptake patterns. In TR146 cells, TAT(47-57) was localized strictly paracellularly, whereas penetratin(43-58) exhibited a punctuated cytoplasmic distribution. In Calu-3 cells, TAT(47-57) and penetratin(43-58) were both localized in a punctuated cytoplasmic and paracellular pattern, while hCT(9-32) showed strict paracellular distribution [1]. No such cell-type-dependent divergence was observed between TAT(47-57) and penetratin(43-58) in MDCK monolayers, where both showed similar punctuated cytoplasmic patterns [2]. Trans-epithelial permeability of all tested peptides was lower than that of paracellular markers [1].

Subcellular Distribution
Head-to-head
TR146: paracellular (Tat) vs. cytoplasmic (penetratin); Calu-3: both; MDCK: both cytoplasmic.
Reported cell-type-dependent trafficking divergence.
Epithelial model-dependent distribution context.
Epithelial drug delivery Subcellular trafficking Cell-penetrating peptide

Cytotoxicity Threshold vs. Antennapedia CPPs

In a systematic evaluation of three unrelated cell types, the closely related Tat basic domain fragment Tat(48-57) (GRKKRRQRRR, one residue shorter than Tat(47-57)) showed no detectable toxicity at concentrations up to 100 µM, whereas Antp(43-58) (penetratin) was significantly more toxic across all cell lines tested [1]. Both Tat(48-57) and Antp(43-58) triggered significant, length-dependent cytotoxicity above 10 µM when conjugated to cargo peptides, except in 208F rat fibroblasts where poor uptake correlated with absence of toxicity. Cytotoxicity onset was linked to activation of JNK and p38 MAPK stress signaling pathways [1].

Cytotoxicity Threshold
Context-dependent
Tat(48-57) tolerated at 100 µM; Antp(43-58) toxic at lower concentrations.
May support higher-concentration exposure studies.
Cargo conjugation may shift cytotoxicity profile above 10 µM.
Cytotoxicity profiling Peptide safety Intracellular delivery

High-Affinity DNA Binding Mechanism

Using isothermal titration calorimetry (ITC), TAT(47-57) was shown to bind salmon sperm double-stranded DNA with a microscopic dissociation constant (Kd) of 126 nM at 28 °C, an exothermic interaction with ∆H = −4.63 kcal/mol [1]. The affinity for DNA is 1–2 orders of magnitude higher than TAT(47-57)'s affinity for extracellular heparan sulfate proteoglycans, the putative mediators of CPP uptake [1]. DNA binding induces pronounced condensation of DNA, evidenced by increased light-scattering intensity. The Kd decreases further at elevated temperatures, indicating enhanced binding at physiological conditions [1].

DNA Binding Affinity
Class-level
Kd = 126 nM for dsDNA; ΔH = –4.63 kcal/mol
Supports DNA-condensing mechanistic basis for gene delivery.
ITC at 28°C; affinity increases at physiological temperature.
DNA binding affinity Isothermal titration calorimetry CPP-DNA interaction

Furin Inhibition and Cell Migration Reduction

HIV-1 TAT(47-57) was identified as a micromolar inhibitor of furin, a key proprotein convertase, in an in vitro enzymatic assay. Functionally, TAT(47-57) reduced the migration of HT1080 human fibrosarcoma cells by 25%, an activity attributed to inhibition of proprotein convertase-mediated processing of migration-related substrates [1]. The same study demonstrated that cyclic polyarginine peptides containing hydrophobic moieties also exhibited potent furin inhibition, establishing TAT(47-57) as a member of the cationic CPP class with shared furin-inhibitory properties [1].

Furin Inhibition & Migration
Context-dependent
Micromolar furin inhibitor; 25% reduction in HT1080 cell migration.
Off-target furin inhibition as confounding factor in delivery assays.
Dual-function opportunity for furin pathway studies.
Furin inhibition Proprotein convertase Cell migration

Research and Industrial Applications


Non-Viral Gene Delivery Vectors

TAT(47-57) oligomers should be prioritized for constructing plasmid DNA delivery systems requiring 6–8-fold higher transfection efficiency than poly-L-arginine or TAT2-M1 mutant-based vectors, with the option to boost efficiency up to 390-fold when combined with PEI or liposomal co-formulations [1]. This is particularly advantageous for gene delivery to primary nasal epithelial cells and for in vivo intratracheal instillation, where TAT-containing complexes have demonstrated superiority over standard PEI vectors [1].

Epithelial and Mucosal Drug Delivery

TAT(47-57) is the preferred CPP when paracellular trafficking is desired in specific epithelial models (e.g., TR146 buccal epithelium), where penetratin(43-58) instead exhibits cytoplasmic distribution [2]. For Calu-3 airway epithelium, both TAT(47-57) and penetratin offer combined cytoplasmic and paracellular access, but the choice of CPP should be guided by the target subcellular compartment [2]. Note that transepithelial permeability for all tested CPPs remained low, making TAT(47-57) suitable for localized rather than systemic epithelial delivery [2].

Intracellular Delivery with High Safety Margins

For applications requiring high micromolar CPP concentrations (e.g., delivering low-affinity cargo peptides), TAT(47-57)—supported by evidence on the closely related TAT(48-57)—offers a wider safe concentration window (up to 100 µM without toxicity) compared to Antp(43-58) which is significantly more toxic at lower doses [3]. To avoid stress kinase (JNK/p38 MAPK)-driven cytotoxicity, TAT-conjugated cargoes should be designed with the shortest possible sequence and highest target affinity, applied at concentrations below 10 µM [3].

Membrane Protein Solubility Enhancement

When used as an N-terminal fusion tag, TAT(47-57) significantly increases the soluble yield of membrane proteins in E. coli expression systems compared to tag-free controls (p < 0.01), without disrupting the biological activity of the fused protein [4]. This application leverages the same cationic polyarginine character that drives CPP activity to improve protein folding and reduce inclusion body formation, making TAT(47-57) a dual-purpose reagent for protein production and subsequent intracellular delivery studies.

Application
Selection Property
Validation Focus
Non-viral gene delivery research
Transfection efficiency relative to poly-L-arginine vectors
Verify efficiency in primary nasal epithelial or in vivo lung models
Epithelial trafficking & mucosal delivery
Cell-type-dependent paracellular vs. cytoplasmic distribution
Confirm trafficking pattern in target epithelium (e.g., TR146, Calu-3)
High-concentration intracellular delivery
Cytotoxicity threshold relative to Antp-derived CPPs
Assess concentration-dependent toxicity and stress kinase activation
Membrane protein expression
Fusion tag for soluble yield enhancement
Validate soluble expression vs. tag-free control in E. coli

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